Product packaging for Ethyl 2-(4-hydroxycyclohexyl)acetate(Cat. No.:CAS No. 62141-22-4)

Ethyl 2-(4-hydroxycyclohexyl)acetate

Cat. No.: B3147394
CAS No.: 62141-22-4
M. Wt: 186.25 g/mol
InChI Key: BPAISSGMOOLICG-UHFFFAOYSA-N
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Description

Role in Organic Synthesis

In organic synthesis, Ethyl 2-(4-hydroxycyclohexyl)acetate serves as a versatile building block. One common method for its preparation involves the catalytic hydrogenation of ethyl (4-hydroxyphenyl)acetate. chemicalbook.com This reaction effectively reduces the aromatic ring to a cyclohexane (B81311) ring while preserving the ester and newly formed alcohol functionalities. A typical procedure employs a rhodium on alumina (B75360) (Rh/Al2O3) catalyst under hydrogen pressure. chemicalbook.com

The compound itself can be a precursor to other important synthetic intermediates. For instance, the hydroxyl group can be oxidized to a ketone, yielding ethyl 2-(4-oxocyclohexyl)acetate, another valuable building block in organic chemistry. chemicalbook.comnih.gov Furthermore, the core structure is a key component in the synthesis of more complex molecules. A structurally related derivative, 2-(4-aminocyclohexyl)-ethyl acetate (B1210297), is a crucial intermediate in the preparation of dopamine (B1211576) receptor ligands. google.com The synthesis of this amino derivative can be accomplished through multi-step pathways starting from materials like 1,4-cyclohexanedione, often involving processes such as the Wittig reaction and catalytic hydrogenation. google.com

Reaction Starting Material Catalyst/Reagents Conditions Product
HydrogenationEthyl (4-hydroxyphenyl)acetate5 wt% Rhodium on AluminaHydrogen gas (60 psi), Ethanol (B145695)This compound

Applications in Medicinal Chemistry

The 4-substituted cyclohexaneacetic acid ethyl ester framework is of significant interest in medicinal chemistry. The specific stereochemistry and conformational flexibility of the cyclohexane ring can be pivotal for molecular recognition and binding to biological targets.

Derivatives of this compound are instrumental in the synthesis of pharmacologically active agents. As noted, the corresponding amino-derivative, 2-(4-aminocyclohexyl)-ethyl acetate, is a key intermediate in the synthesis of Cariprazine, a medication that acts on dopamine receptors. google.com The cyclohexane moiety in these structures acts as a rigid scaffold that correctly orients the functional groups required for receptor interaction.

The broader utility of the substituted cyclohexyl motif is evident in other areas of drug discovery. For example, molecules incorporating a trans-4-aminocyclohexyl group have been investigated as potent and selective inhibitors of cyclin-dependent kinase 12 (CDK12), a target of interest in oncology. nih.gov This highlights the value of the cyclohexane scaffold in designing specific enzyme inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B3147394 Ethyl 2-(4-hydroxycyclohexyl)acetate CAS No. 62141-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-hydroxycyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAISSGMOOLICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 2-(4-hydroxycyclohexyl)acetate

The creation of this compound relies on foundational organic reactions, including esterification, nucleophilic additions to carbonyls, and catalytic hydrogenation.

These methods focus on either building the acetate (B1210297) side chain onto a pre-existing cyclohexanone (B45756) ring, directly esterifying the corresponding carboxylic acid, or forming the saturated ring from an aromatic precursor.

A primary method for this transformation is the Reformatsky reaction, which involves the condensation of a ketone with an α-halo ester using metallic zinc. wikipedia.org In this specific synthesis, the organozinc reagent, often called a 'Reformatsky enolate', is prepared by treating ethyl bromoacetate (B1195939) with zinc dust. wikipedia.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired nucleophilic addition to the ester group itself. wikipedia.org The organozinc compound then undergoes a nucleophilic addition to the carbonyl group of 4-hydroxycyclohexanone (B83380) to form a β-hydroxy ester. organic-chemistry.org The reaction is typically quenched with an acid workup to remove zinc salts and yield the final product. wikipedia.org Metals other than zinc, such as indium, have also been employed, sometimes under sonochemical (ultrasound) conditions to improve yields and reaction times. scispace.com

Table 1: Typical Conditions for the Reformatsky Reaction

Parameter Condition Rationale Source(s)
Metal Reagent Zinc (dust), Indium Forms the organometallic enolate intermediate. scispace.com, wikipedia.org
α-Halo Ester Ethyl Bromoacetate Provides the acetate side chain. scispace.com, nih.gov
Solvent Tetrahydrofuran (B95107) (THF), Benzene Aprotic solvent to stabilize the organozinc reagent. scispace.com, nih.gov
Stoichiometry Excess metal and α-halo ester Often used to drive the reaction to completion. nih.gov
Temperature Varies (e.g., 60°C to reflux) Provides activation energy for the reaction. nih.gov
Workup 10% HCl or other dilute acid Quenches the reaction and removes metal salts. nih.gov

This route employs the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. byjus.com, athabascau.ca The reaction is an equilibrium process where 2-(4-hydroxycyclohexyl)acetic acid is heated with an excess of ethanol (B145695) in the presence of a strong acid catalyst. byjus.com, masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. byjus.com, masterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. byjus.comcerritos.edu Because the reaction is reversible, strategies must be employed to shift the equilibrium toward the product side. athabascau.ca This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com

Table 2: Common Catalysts for Fischer Esterification

Catalyst Type Notes Source(s)
Sulfuric Acid (H₂SO₄) Homogeneous Strong mineral acid, commonly used. Also acts as a dehydrating agent. masterorganicchemistry.com, operachem.com
Hydrochloric Acid (HCl) Homogeneous Strong mineral acid, can be generated in-situ from acetyl chloride. cerritos.edu, masterorganicchemistry.com
p-Toluenesulfonic acid (p-TsOH) Homogeneous Solid organic acid, easier to handle than sulfuric acid. masterorganicchemistry.com
Acidic Ion-Exchange Resins Heterogeneous Allows for easier catalyst removal and purification. athabascau.ca

A highly effective and industrially relevant method for producing the saturated cyclohexane (B81311) ring is the catalytic hydrogenation of an aromatic precursor. In this approach, Ethyl (4-hydroxyphenyl)acetate is reduced using hydrogen gas in the presence of a metal catalyst. chemicalbook.com This reaction reduces the aromatic ring to a cyclohexane ring while preserving the ester and hydroxyl functional groups. A documented procedure involves dissolving Ethyl (4-hydroxyphenyl)acetate in ethanol with a 5% Rhodium on Alumina (B75360) (Rh/Al₂O₃) catalyst and subjecting the mixture to hydrogen pressure on a Parr shaker. chemicalbook.com This method can achieve quantitative yields of this compound. chemicalbook.com

Generation of Cyclohexane-Containing Esters

The synthesis of the core structure of this compound is fundamentally a task of creating a substituted cyclohexane ring. The catalytic hydrogenation of aromatic compounds, as described above, is a premier strategy for this purpose. chemicalbook.com This method is advantageous because aromatic starting materials like 4-hydroxyphenyl acetic acid are readily available. The choice of catalyst is critical for selectively reducing the aromatic ring without affecting other functional groups like the ester. tcichemicals.com Catalysts based on rhodium and ruthenium are particularly effective for the hydrogenation of aromatic rings. chemicalbook.comtcichemicals.com

An alternative conceptual approach involves creating an unsaturated cyclohexane intermediate first, followed by reduction. For example, a Wittig or Horner-Wadsworth-Emmons reaction between a protected 4-oxocyclohexane derivative and a phosphorus ylide could generate an unsaturated ester, which would then be hydrogenated in a subsequent step to yield the saturated cyclohexane ring.

Catalytic Systems and Reaction Optimization

The efficiency and success of synthesizing this compound are highly dependent on the chosen catalytic system and the optimization of reaction conditions.

For the Fischer esterification route, optimization focuses on overcoming the reaction equilibrium. According to Le Châtelier's principle, using a large excess of one reactant, typically the alcohol, drives the reaction forward. cerritos.edu Studies have shown that increasing the molar ratio of alcohol to carboxylic acid from 1:1 to 10:1 can significantly increase the ester yield at equilibrium from around 65% to 97%. masterorganicchemistry.com Temperature control is also important; the reaction is typically run at the reflux temperature of the alcohol being used. operachem.com

In the catalytic hydrogenation of Ethyl (4-hydroxyphenyl)acetate, the choice of catalyst and reaction parameters are paramount. While various catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are used for hydrogenation, rhodium-based catalysts have been shown to be particularly effective for this specific transformation. chemicalbook.comgoogle.com Optimization involves adjusting the catalyst loading (the amount of catalyst relative to the substrate), hydrogen pressure, and temperature to achieve complete conversion in a reasonable timeframe. For example, in one reported synthesis, an initial catalyst load was insufficient, and adding more catalyst was required to drive the reaction to completion. chemicalbook.com

For the Reformatsky reaction , optimization involves the activation of the metal, which can have an oxide layer that inhibits reactivity. scispace.com Techniques such as washing with dilute acid or using finely dispersed metal powders can be effective. scispace.com The stoichiometry of the reagents is also a key parameter to optimize, with studies showing that adjusting the equivalents of both the metal and the ethyl bromoacetate can substantially improve the yield of the desired β-hydroxy ester. nih.gov

Table 3: Overview of Catalytic Systems

Synthetic Route Catalyst/Key Reagent Role Source(s)
Fischer Esterification H₂SO₄, p-TsOH Brønsted acid catalyst; protonates the carbonyl oxygen. masterorganicchemistry.com, operachem.com
Catalytic Hydrogenation Rhodium on Alumina (Rh/Al₂O₃) Heterogeneous catalyst for the reduction of the aromatic ring. chemicalbook.com
Reformatsky Reaction Zinc (Zn) or Indium (In) Metal reagent; forms the organometallic enolate via oxidative addition. scispace.com, wikipedia.org

Transition-Metal-Free Oxidation Methodologies

The oxidation of secondary alcohols, such as the hydroxyl group in this compound, can be accomplished without the use of transition metals, which is often desirable to avoid metal contamination in the final products. One prominent class of reagents for this purpose is hypervalent iodine compounds. Reagents like the Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are known for their mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Another significant transition-metal-free method involves the use of nitroxyl (B88944) radicals, with (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) being a prime example. In these reactions, TEMPO acts as a catalyst, while a stoichiometric amount of a terminal oxidant, such as sodium hypochlorite (B82951) (bleach) or N-Chlorosuccinimide (NCS), is used to regenerate the active oxoammonium ion species. This system operates under mild conditions and is highly effective for converting secondary alcohols to ketones.

Application of Heterogeneous Catalysts in Cyclohexyl Ring Transformations

Heterogeneous catalysts are crucial in industrial chemistry as they can be easily separated from the reaction mixture and reused, leading to more sustainable and cost-effective processes. In the context of modifying the cyclohexyl ring of hydroxy-ester compounds, these catalysts are primarily used for oxidation reactions.

One documented method involves the oxidation of a similar substrate, ethyl 4-hydroxyl cyclohexyl formate, using a catalytic system of sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) with hydrogen peroxide (H₂O₂) as a clean oxidant. google.com In this process, sodium tungstate and malonic acid are mixed to form an oxidant, which then reacts with the hydroxyl group on the cyclohexane ring to yield the corresponding ketone. google.com The only byproduct of H₂O₂ is water, making it an environmentally friendly choice. google.com This tungstate-based catalytic system has been shown to achieve high yields, often exceeding 90%. google.com

Advanced bimetallic catalysts, such as gold-palladium nanoparticles supported on titanium dioxide (Au-Pd/TiO₂), have also been investigated for their high catalytic activity in oxidation reactions, demonstrating the potential for developing highly efficient and selective transformations. mdpi.com

Synthesis of Key Precursors and Analogues

The synthesis of this compound and its analogues relies on the assembly of key precursors. The following sections detail the preparation of compounds that serve as fundamental building blocks or derivatives.

Preparation of Ethyl (1-Hydroxycyclohexyl)acetate

Ethyl (1-hydroxycyclohexyl)acetate is a crucial precursor and isomer of the title compound. Its synthesis is commonly achieved through the Reformatsky reaction. This reaction involves the treatment of a ketone, in this case, cyclohexanone, with an α-halo ester, such as ethyl bromoacetate, in the presence of metallic zinc. chemicalbook.com

The process begins with the activation of zinc powder, often with a small amount of iodine, in a solvent like tetrahydrofuran (THF). chemicalbook.com Cyclohexanone is then introduced, followed by the dropwise addition of ethyl bromoacetate. chemicalbook.com The reaction mixture is heated to reflux for several hours to ensure completion. chemicalbook.com Upon cooling, the reaction is quenched, typically with a dilute acid solution, and the product is extracted using an organic solvent. chemicalbook.com This procedure has been reported to produce Ethyl (1-hydroxycyclohexyl)acetate in high yields, around 94%. chemicalbook.com

Table 1: Reaction Parameters for the Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate chemicalbook.com

Reactant/Reagent Role Exemplary Molar Ratio/Conditions
Cyclohexanone Ketone Substrate 1.0 equivalent
Ethyl bromoacetate α-halo ester 1.1 equivalents
Zinc Powder Metal Reagent 1.2 equivalents
Iodine Activator Catalytic amount
Tetrahydrofuran (THF) Solvent Reflux, 5 hours
10% Sulfuric Acid Quenching Agent Added post-reaction

| Reported Yield | | 94% |

Generation of 4-Carbonyl Cyclohexyl Ethyl Formate

The generation of a carbonyl group on the cyclohexane ring represents a key transformation. For instance, the synthesis of ethyl 4-carbonyl cyclohexyl carboxylate from its corresponding hydroxyl precursor highlights an effective oxidation method. google.com This process utilizes a clean and efficient catalytic system.

The method involves preparing an oxidant by stirring sodium tungstate dihydrate and malonic acid, followed by the addition of hydrogen peroxide. google.com The reactant, ethyl 4-hydroxyl cyclohexyl formate, is then added along with acetonitrile (B52724) as a solvent. google.com The mixture is heated to reflux for several hours. After the reaction, the mixture is neutralized, and the solvent is removed. The final product is obtained after extraction and drying. google.com This method is noted for its simple process and high yields, with reported yields reaching up to 94.5%. google.com

Table 2: Reaction Parameters for the Synthesis of Ethyl 4-Carbonyl Cyclohexyl Carboxylate google.com

Reactant/Reagent Role Exemplary Molar Ratios/Conditions
Ethyl 4-hydroxyl cyclohexyl formate Substrate 100 equivalents
Sodium tungstate dihydrate Catalyst 1 equivalent
Malonic Acid Co-catalyst 1.5 - 3.0 equivalents (to Na₂WO₄)
Hydrogen Peroxide (30%) Oxidant 1.5 - 4.0 equivalents (to substrate)
Acetonitrile Solvent Reflux, 5-7 hours
Sodium Bicarbonate Neutralizing Agent Added post-reaction

| Reported Yield | | up to 94.5% |

Structural Characterization and Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms. For Ethyl 2-(4-hydroxycyclohexyl)acetate, both proton (¹H) and carbon-13 (¹³C) NMR are used to build a complete structural picture. rsc.org

Proton NMR (¹H NMR) for Hydrogen Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. In a study characterizing ethyl (trans-4-hydroxycyclohexyl)acetate, the ¹H NMR spectrum was recorded on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. rsc.org The resulting chemical shifts (δ), reported in parts per million (ppm), reveal the distinct electronic environments of the protons. rsc.org

The ethyl ester group gives rise to a characteristic quartet at 4.13 ppm, corresponding to the two protons of the methylene (B1212753) group (-OCH₂CH₃), and a triplet at 1.25 ppm for the three protons of the methyl group (-OCH₂CH₃). The protons on the cyclohexane (B81311) ring and the acetate (B1210297) side chain appear at various shifts, reflecting their proximity to the hydroxyl and ester functional groups. For instance, the proton attached to the carbon bearing the hydroxyl group (H4) appears as a multiplet in the 3.50-3.59 ppm range. rsc.org The diastereotopic protons of the methylene group adjacent to the ring (-CH₂COO) resonate as a doublet at 2.19 ppm. rsc.org The remaining cyclohexane and side-chain protons produce a series of multiplets between 1.01 and 2.02 ppm. rsc.org The specific coupling constants (J values) further confirm the trans orientation of the substituents on the cyclohexane ring. rsc.org

Interactive Data Table: ¹H NMR Data for Ethyl (trans-4-hydroxycyclohexyl)acetate in CDCl₃ rsc.org

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
4.13 Quartet (q) 7.1 -OCH₂ CH₃ (2H)
3.59-3.50 Multiplet (m) 10.9, 4.1 CH-OH (H4) (1H)
2.19 Doublet (d) 6.7 -CH₂ COO- (2H)
2.02-1.91 Multiplet (m) H3eq & H5eq (2H)
1.84-1.71 Multiplet (m) 7.7, 3.7 H1, H2eq & H6eq (3H)
1.30-1.23 Multiplet (m) H3ax, H5ax (2H) & -OCH₂CH₃ (3H)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in the structure gives a distinct signal. The ¹³C NMR spectrum for ethyl (trans-4-hydroxycyclohexyl)acetate, recorded at 126 MHz in CDCl₃, shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. rsc.org

The most downfield signal at 175.52 ppm is assigned to the carbonyl carbon (C=O) of the ester group, which is characteristic for this functional group. rsc.org The carbon of the ethyl group attached to the oxygen (-OCH₂) appears at 62.86 ppm, while the terminal methyl carbon (-CH₃) is found upfield at 16.62 ppm. rsc.org The carbon atom bonded to the hydroxyl group (C4) resonates at 73.26 ppm. rsc.org The remaining carbons of the cyclohexane ring and the acetate side chain appear at chemical shifts consistent with their positions relative to the electron-withdrawing functional groups. rsc.org

Interactive Data Table: ¹³C NMR Data for Ethyl (trans-4-hydroxycyclohexyl)acetate in CDCl₃ rsc.org

Chemical Shift (δ) ppm Carbon Assignment
175.52 C8 (C=O)
73.26 C4 (CH-OH)
62.86 C9 (-OC H₂CH₃)
43.98 C7 (-C H₂COO-)
37.87 C3 & C5
36.54 C1
33.59 C2 & C6

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a fingerprint of the functional groups.

For this compound, the IR spectrum would exhibit several key absorption bands. A broad, strong band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of a strong, sharp absorption band around 1735 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. Additionally, C-O stretching vibrations for the alcohol and ester groups would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. C-H stretching vibrations from the aliphatic cyclohexane ring and ethyl group would be observed just below 3000 cm⁻¹. rsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is frequently used to identify components in a mixture, confirm the identity of a compound, and assess its purity. rsc.org In the context of analyzing this compound, the sample is first vaporized and passed through a GC column, where it separates from any impurities. The retention time—the time it takes for the compound to travel through the column—is a characteristic property.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process forms a molecular ion ([M]⁺), whose m/z value corresponds to the molecular weight of the compound (186.25 g/mol ). nih.gov The high energy of EI also causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint. For this compound, expected fragmentation pathways would include the loss of water (H₂O) from the hydroxyl group, cleavage of the ethyl group (-CH₂CH₃), or loss of the ethoxy group (-OCH₂CH₃) from the ester. A prominent peak would likely be observed at m/z 88, corresponding to the [CH₃COOCH₂CH₃]⁺ ion, a common fragment for ethyl esters. docbrown.info

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for extremely precise mass measurements. This accuracy enables the determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₀H₁₈O₃, the calculated (theoretical) monoisotopic mass is 186.12559 Da. nih.gov An HRESIMS experiment would aim to measure the experimental mass to within a few parts per million of this theoretical value. A typical report would show a close match between the calculated and found mass, for example: HRESIMS (ESI) m/z: [M+H]⁺ Calcd for C₁₀H₁₉O₃⁺ 187.13287; Found 187.13282. This level of precision provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table of Mentioned Compounds

Compound Name
This compound
Ethyl (trans-4-hydroxycyclohexyl)acetate
Deuterated chloroform

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in a sample of a pure organic compound. This technique provides experimental evidence to confirm the calculated elemental composition derived from the compound's proposed molecular formula. For this compound, the molecular formula is C₁₀H₁₈O₃. nih.gov

The analysis involves the complete combustion of a precisely weighed sample in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂) and water (H₂O)—are collected and quantified. The masses of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O, respectively. The percentage of oxygen is typically determined by subtracting the sum of the carbon and hydrogen percentages from 100%.

The experimentally determined percentages must agree closely with the theoretically calculated values (usually within ±0.4%) to validate the empirical and molecular formula of the synthesized compound. This confirmation is a critical component of the structural characterization required for novel compounds or for verifying the identity of a synthesized substance.

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (Formula: C₁₀H₁₈O₃; Molecular Weight: 186.25 g/mol nih.gov)

ElementTheoretical Mass %Typical Experimental Mass %
Carbon (C)64.49%64.55%
Hydrogen (H)9.74%9.79%
Oxygen (O)25.77%25.66%

Stereochemical Aspects and Conformational Studies

Investigation of Cis-Trans Isomerism in Cyclohexyl Derivatives

Cis-trans isomerism, also known as geometric isomerism, is a critical feature in substituted ring structures like cyclohexane (B81311). wikipedia.org This type of isomerism arises because the rotation around the carbon-carbon single bonds within the ring is significantly restricted. wikipedia.org Consequently, the substituents can be located on the same side of the ring's plane (cis) or on opposite sides (trans). wikipedia.org

In the case of Ethyl 2-(4-hydroxycyclohexyl)acetate, the two substituents are the hydroxyl group (-OH) and the ethyl acetate (B1210297) group (-CH₂COOCH₂CH₃) at positions 1 and 4 of the cyclohexane ring.

Cis-Isomer : Both the hydroxyl and the ethyl acetate groups are oriented on the same side of the cyclohexane ring.

Trans-Isomer : The hydroxyl and the ethyl acetate groups are oriented on opposite sides of the ring.

These two isomers are stereoisomers, specifically diastereomers, meaning they are non-superimposable, non-mirror images of each other. google.com As diastereomers, they possess distinct physical and chemical properties, which allows them to be separated and is often crucial for their application. google.comstudymind.co.uk For many related 1,4-disubstituted cyclohexane derivatives used as intermediates in the pharmaceutical industry, such as N-(4-hydroxycyclohexyl)-acetamide, only the trans-isomer is biologically active or desired for synthesis, making the understanding and separation of these isomers vitally important. academie-sciences.fr

Conformational Analysis and Stability of Isomers

Conformational analysis is the study of the energy differences and relative stabilities of various three-dimensional shapes, or conformations, that a molecule can adopt through the rotation of its single bonds. lumenlearning.comlibretexts.org For cyclohexane derivatives, the "chair" conformation is the most stable and predominant form, as it minimizes both angle strain and torsional strain.

The stability of the cis and trans isomers of this compound is determined by the spatial arrangement of the two substituent groups, which can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Trans-Isomer Stability : The trans isomer can exist in two rapidly interconverting chair conformations. In one conformation, both the hydroxyl and the ethyl acetate groups are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial). The diequatorial conformation is overwhelmingly more stable. This is because axial substituents experience destabilizing steric hindrance known as 1,3-diaxial interactions with other axial atoms. The bulky ethyl acetate group, in particular, would cause severe steric strain in an axial position. Therefore, the trans isomer predominantly exists in the low-energy diequatorial state.

Cis-Isomer Stability : The cis isomer must always have one substituent in an axial position and the other in an equatorial position (axial-equatorial). The two possible chair conformations simply interchange which group is axial and which is equatorial. The more stable conformation will be the one where the larger, more sterically demanding group occupies the equatorial position to minimize steric strain. lumenlearning.com In this case, the ethyl acetate group is significantly bulkier than the hydroxyl group. Thus, the preferred conformation of the cis-isomer has the ethyl acetate group in the equatorial position and the hydroxyl group in the axial position.

Table 1: Conformational Stability of this compound Isomers
IsomerPossible Conformations (Substituent Positions)Most Stable ConformationRelative StabilityReason for Stability
Trans (1e,4e) Diequatorial (1a,4a) DiaxialDiequatorialHigh (Most Stable)Both bulky groups occupy equatorial positions, minimizing 1,3-diaxial steric interactions.
Cis (1a,4e) Axial-Equatorial (1e,4a) Equatorial-AxialEquatorial (-CH₂COOEt) / Axial (-OH)LowerOne substituent must be in the sterically unfavorable axial position. The larger group prefers the equatorial position.

Stereoselective Synthesis and Separation of Diastereomers

Given that the properties of the cis and trans isomers can differ significantly, methods to either selectively synthesize one isomer or separate a mixture are essential.

Stereoselective Synthesis

Chemical syntheses, such as the catalytic hydrogenation of an aromatic precursor like ethyl 2-(4-hydroxyphenyl)acetate, often result in a mixture of cis and trans diastereomers. academie-sciences.frgoogle.com Achieving stereoselectivity, the preferential formation of one stereoisomer over another, is a primary goal.

A modern and highly effective approach involves biocatalysis. For example, in the synthesis of the related trans-4-substituted cyclohexane-1-amines, a key intermediate for the antipsychotic drug cariprazine, a single transaminase enzyme can be used to achieve a dynamic isomerization. nih.gov This process works by selectively converting the undesired cis-diastereomer into a ketone intermediate. nih.gov The reaction is reversible, and under thermodynamic control, the system favors the formation of the more stable trans-amine from the ketone. nih.gov This enzymatic method allows for the conversion of a diastereomeric mixture into a highly pure form of the desired trans-isomer, with yields that can exceed the amount of that isomer present in the initial mixture. nih.gov

Separation of Diastereomers

When a synthesis produces a mixture of diastereomers, they can be separated based on their different physical properties. google.com

Conventional Methods : Techniques such as fractional crystallization and column chromatography are commonly employed. academie-sciences.fr Fractional crystallization relies on differences in solubility between the diastereomers, while column chromatography separates them based on differential adsorption to a stationary phase. academie-sciences.frnih.gov

High-Performance Liquid Chromatography (HPLC) : This is a highly efficient method for both the analysis and preparative separation of diastereomers. nih.gov The separation can sometimes be improved by chemically modifying the isomers into derivatives that show greater separation factors on the HPLC column. nih.gov

Other Methods : In some industrial settings, processes like extractive distillation have been used to separate diastereomers by adding an auxiliary agent that alters the partial pressures of the isomers, facilitating their separation. google.com

Table 2: Strategies for Obtaining Pure Stereoisomers
StrategyMethodPrincipleApplication Example
Stereoselective Synthesis Catalytic HydrogenationReduction of an aromatic ring often yields a mixture of cis and trans isomers.Hydrogenation of ethyl 2-(4-hydroxyphenyl)acetate.
Dynamic Isomerization (Biocatalysis)An enzyme selectively converts the undesired cis-isomer to an intermediate, which then preferentially forms the more stable trans-isomer. nih.govUse of transaminases to produce pure trans-4-substituted cyclohexane-1-amines. nih.gov
Separation of Diastereomers Fractional CrystallizationSeparation based on differences in the solubility of the diastereomers. academie-sciences.frepo.orgIsolation of a single isomer from a cis/trans mixture. academie-sciences.fr
Column Chromatography / HPLCSeparation based on differential partitioning between a mobile and stationary phase. nih.govAnalytical and preparative purification of diastereomeric mixtures. nih.gov
Extractive DistillationSeparation by distillation after adding an agent that modifies the relative volatility of the isomers. google.comIndustrial-scale separation of liquid diastereomers. google.com

Derivatization and Structure Activity Relationship Sar Studies

Design and Synthesis of Structural Analogs for Biological Probing

The rational design and synthesis of structural analogs are fundamental to understanding how a molecule interacts with biological systems. By systematically modifying the Ethyl 2-(4-hydroxycyclohexyl)acetate structure, researchers can probe interactions with specific targets and refine the molecule's properties.

The 4-thiazolidinone (B1220212) ring is a prominent heterocyclic scaffold known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.comgoogle.com Its versatility allows for modifications at positions 2, 3, and 5, making it an attractive moiety to combine with the hydroxycyclohexyl group to explore new therapeutic possibilities. nih.gov

A common synthetic route to 4-thiazolidinone derivatives involves the one-pot condensation reaction of an amine, an aldehyde, and thioglycolic acid. drugdesign.org To incorporate the 4-hydroxycyclohexyl moiety, a potential synthetic strategy would involve using an amine or aldehyde that already contains this group. For instance, (4-hydroxycyclohexyl)methanamine could be reacted with a selected aromatic aldehyde and thioglycolic acid. The cyclization reaction to form the thiazolidin-4-one ring is a key step in the synthesis of these heterocyclic compounds. nih.gov

The general reaction scheme is presented below:

Reactant 1Reactant 2Reactant 3Product
Amine (with hydroxycyclohexyl)AldehydeThioglycolic AcidThiazolidinone Derivative
4-(aminomethyl)cyclohexan-1-olSubstituted BenzaldehydeMercaptoacetic acid2-(Substituted phenyl)-3-((4-hydroxycyclohexyl)methyl)thiazolidin-4-one

This table illustrates a potential synthetic pathway based on established methods for synthesizing 4-thiazolidinone derivatives.

To explore different structural conformations and polarity, cyclohexyloxy-pyridyl derivatives have been developed. These analogs replace the acetate (B1210297) side chain with substituted oxy-linked pyridyl groups. This modification aims to reduce lipophilicity and introduce internal hydrogen bond acceptors, which can lead to improved solubility and unbound clearance.

The synthesis can be initiated by reacting a protected 4-hydroxycyclohexane derivative, such as ethyl 4-hydroxycyclohexanecarboxylate, with a fluorinated pyridine (B92270) compound, like 1-fluoro-4-nitrobenzene, in the presence of a strong base like sodium hydride. researchgate.net This is followed by a reduction of the nitro group to an amine, typically using a catalyst such as palladium on carbon under a hydrogen atmosphere. researchgate.net The resulting amine can then undergo further reactions, such as coupling with chlorooxoacetates, to build the final molecule. researchgate.net

Substituted phenylhexanamide derivatives incorporating a 4-hydroxycyclohexyl group have been designed and synthesized as potent activators of mitofusin, a protein crucial for mitochondrial function. google.comresearchgate.net These compounds are based on a pharmacophore model where a substituted cyclohexyl group is connected to an aromatic moiety by a carboxamide-containing alkyl linker. nih.gov

The synthesis of these derivatives is typically achieved by coupling commercially available trans-4-aminocyclohexan-1-ol with a substituted phenylalkanoic acid, such as 5-phenylpentanoic acid or 4-phenylbutanoic acid. nih.gov The coupling reaction is often facilitated by reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine. nih.gov This modular synthesis allows for the creation of a library of compounds by varying the linker length and the substitutions on the phenyl ring.

Table of Synthesized Phenylhexanamide Analogs

Compound ID Cyclohexyl Moiety Linker Aromatic Moiety Biological Target
2 trans-4-aminocyclohexan-1-ol 6-phenylhexanamide Phenyl Mitofusin nih.gov
3 trans-4-aminocyclohexan-1-ol 5-phenylpentanamide Phenyl Mitofusin nih.gov
4 trans-4-aminocyclohexan-1-ol 4-phenylbutanamide Phenyl Mitofusin nih.gov

| 13 | 4-hydroxycyclohexyl | Phenylhexanamide | Phenyl | Mitofusin nih.govresearchgate.net |

This interactive table summarizes key analogs developed as mitofusin activators, highlighting the structural components.

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. rsc.org Introducing fluorine atoms into the this compound scaffold can block sites of metabolism and alter the electronic properties of the molecule. For instance, replacing a hydroxyl group or a hydrogen atom with fluorine can lead to compounds with improved metabolic stability in liver microsome assays. nih.govrsc.org

The synthesis of fluorinated analogs can be challenging and often requires specialized reagents. For example, α-fluorination of a lactone intermediate can be achieved using reagents like Selectfluor. nih.gov In the context of the phenylhexanamide derivatives, 4,4-difluoro analogs of the cyclohexyl moiety have been synthesized to investigate the impact of replacing the hydroxyl group. nih.gov While this substitution can sometimes lead to a reduction in binding affinity, it is a critical tool for optimizing drug candidates. nih.govrsc.org

Elucidation of Structure-Reactivity and Structure-Function Relationships

Structure-Activity Relationship (SAR) studies are crucial for understanding how molecular structure translates into biological function. For the derivatives of this compound, SAR studies have revealed key structural features that govern their activity.

In the series of phenylhexanamide mitofusin activators, stereochemistry at the cyclohexyl ring is critical. Studies have shown that the trans-4-hydroxycyclohexyl stereoisomer is biologically active, while the corresponding cis-analog is not. nih.govresearchgate.net This stereospecificity suggests a precise binding orientation within the target protein, where the trans configuration allows for optimal interaction. The linker length between the cyclohexyl and phenyl groups also plays a role, with a six-carbon chain often providing potent mitofusin activation. nih.gov

Furthermore, SAR studies on these analogs revealed that the 4-hydroxyl group on the cyclohexyl ring is a key determinant for both functional potency and liver microsomal stability. nih.gov Its replacement with other groups, such as 4-methyl or 4,4-difluoro, resulted in poor mitofusin activation and instability in liver microsome assays. nih.gov This highlights the importance of the hydroxyl group as a hydrogen bond donor for activity and stability. nih.gov The inactivity of cyclic derivatives in some SAR studies indicates that certain ring systems may be too bulky to fit into the intended hydrophobic pocket of a receptor. drugdesign.org

Impact of Substituent Effects on Chemical Reactivity and Biological Activity in Experimental Systems

The electronic properties of substituents can profoundly influence a molecule's chemical reactivity and biological activity. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and their effects are mediated through resonance and inductive effects. libretexts.org

In studies of benzoquinone derivatives, it was shown that chlorine-substituted (electron-withdrawing, activating) derivatives were more reactive towards a model thiol than methyl- and t-butyl-substituted (electron-donating, deactivating) derivatives. nih.gov This principle applies to the derivatization of the this compound scaffold. For instance, modifying an associated phenyl ring with electron-donating groups like -OH or -NH2 can increase the electron density of the ring, potentially affecting its interaction with a biological target. libretexts.org Conversely, electron-withdrawing groups like -NO2 or -CN decrease electron density. libretexts.orgnih.gov

In the context of the phenylhexanamide derivatives, replacing the 4-hydroxyl group on the cyclohexyl ring with different substituents had a dramatic impact on biological activity. nih.gov Analogs with groups capable of hydrogen bonding, such as 4-amino and 4-amide, retained potency similar to the parent hydroxyl compound, although with reduced metabolic stability and membrane permeability. nih.gov This demonstrates that the substituent's ability to participate in specific non-covalent interactions is a critical factor for biological function. The choice of substituent can therefore be used to fine-tune the reactivity and biological profile of the lead compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a primary tool for elucidating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation, including the structures of reactants, products, transition states, and intermediates. rsc.orgnih.gov

For Ethyl 2-(4-hydroxycyclohexyl)acetate, a plausible synthetic route is the acid-catalyzed esterification of 4-hydroxycyclohexaneacetic acid with ethanol (B145695) or the hydrogenation of ethyl 2-(4-oxocyclohexyl)acetate. DFT calculations can be employed to model these reaction pathways. For instance, in the esterification reaction, DFT can be used to calculate the energy barriers for key steps, such as the initial protonation of the carboxylic acid, the nucleophilic attack by ethanol, and the final dehydration step. nih.gov The results of such calculations can identify the rate-determining step of the reaction, which is often the step with the highest activation energy. nih.gov

These theoretical studies can provide a detailed, step-by-step description of how bonds are formed and broken, offering insights that are often difficult to obtain through experimental means alone. researchgate.net For example, a DFT study on the acid-catalyzed esterification of a carboxylic acid with methanol (B129727) demonstrated that the initial protonation of the carbonyl oxygen requires an activation energy of 4–10 kcal/mol, leading to a highly reactive acylium ion intermediate. rsc.org A similar approach for this compound would provide crucial guidance for optimizing reaction conditions to improve yield and selectivity.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Acid-Catalyzed Esterification of 4-Hydroxycyclohexaneacetic Acid with Ethanol

Reaction StepDescriptionHypothetical Activation Energy (kcal/mol)
Step 1 Protonation of Carbonyl Oxygen8.5
Step 2 Nucleophilic Attack by Ethanol15.2
Step 3 Proton Transfer5.1
Step 4 Elimination of Water (Rate-Determining)21.7

Note: This table is illustrative and presents hypothetical data that would be generated from a DFT study. The values are representative of typical esterification reactions.

Molecular Geometry Optimization and Conformational Energy Landscape Analysis

The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. This compound possesses significant conformational flexibility due to the cyclohexane (B81311) ring and the rotatable single bonds in the ethyl acetate (B1210297) side chain. The cyclohexane ring can exist in several conformations, most notably the stable "chair" form and the less stable "boat" and "twist-boat" forms. sapub.orgstudysmarter.co.uk

Computational methods, particularly molecular mechanics and quantum mechanics (like DFT), are used to perform geometry optimization, which finds the lowest energy arrangement of atoms for a given conformer. sapub.orgsapub.org By systematically exploring the rotational possibilities, a conformational energy landscape can be generated.

For this compound, the key stereochemical feature is the relative orientation of the hydroxyl group and the ethyl acetate group on the cyclohexane ring, which can be cis or trans. Each of these diastereomers has two primary chair conformations that can interconvert via a "ring flip". sapub.org In the trans isomer, one substituent is axial and the other is equatorial. Through a ring flip, their positions are inverted. In the cis isomer, both substituents are either axial or equatorial.

Computational analysis allows for the calculation of the relative energies of these conformers. Generally, cyclohexane conformers with bulky substituents in the equatorial position are more stable due to the avoidance of unfavorable 1,3-diaxial interactions. sapub.org A computational study on dihalocyclohexanes, for example, used DFT to calculate the energy differences between diaxial and diequatorial conformers, confirming the general preference for the diequatorial arrangement. acs.org A similar analysis for this compound would quantify the energy penalty associated with placing the larger ethyl acetate group in an axial position.

Table 2: Illustrative Conformational Energy Analysis of trans-Ethyl 2-(4-hydroxycyclohexyl)acetate

ConformerHydroxyl Group PositionEthyl Acetate Group PositionRelative Energy (kcal/mol)Predicted Population (298 K)
1 (More Stable) EquatorialEquatorial0.00~98%
2 (Less Stable) AxialAxial2.50~2%

Note: This table is illustrative. It demonstrates the type of data obtained from conformational analysis, showing the energetic preference for the diequatorial conformer.

Solvation Models and Solvent Effects on Reaction Pathways, including Epimerization

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. acs.org Solvation models are computational methods designed to account for the effects of the solvent on a solute molecule. numberanalytics.comwikipedia.org These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit (continuum models), where the solvent is treated as a continuous medium with a defined dielectric constant. wikipedia.orgacs.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). numberanalytics.com

For this compound, solvation models are critical for studying reaction pathways in solution. For example, in the synthesis of this compound, the choice of solvent can affect the stability of charged intermediates and transition states, thereby altering the reaction's energy profile. researchgate.netnih.gov

Furthermore, these models are essential for investigating processes like epimerization—the change in configuration at one of several stereogenic centers in a molecule. The cis and trans isomers of this compound can potentially interconvert under certain conditions, for instance, via an enol or enolate intermediate under acidic or basic catalysis. The equilibrium between the cis and trans isomers will be solvent-dependent. A polar protic solvent might stabilize a charged intermediate required for epimerization more effectively than a nonpolar aprotic solvent. By applying solvation models, computational chemists can predict how the relative stability of the diastereomers and the energy barrier for their interconversion change from one solvent to another.

Table 3: Hypothetical Solvent Effects on the trans/cis Isomer Energy Difference

SolventDielectric Constant (ε)Solvation ModelCalculated ΔE (E_trans - E_cis) (kcal/mol)
Gas Phase1--2.1
Toluene2.4SMD-2.3
Dichloromethane9.1PCM-2.5
Ethanol24.5PCM-2.8

Note: This illustrative table shows how the calculated energy difference between the trans and cis isomers might vary with solvent polarity, as predicted by computational solvation models.

Molecular Simulation in Catalytic Hydrogenation Processes

Molecular simulation, particularly molecular dynamics (MD), is a powerful technique for studying the time-dependent behavior of molecular systems. mdpi.com It can be applied to understand the intricate details of catalytic processes, such as the interaction of a substrate with a catalyst surface. mdpi.com

A key synthetic route to this compound is the catalytic hydrogenation of its precursor, ethyl 2-(4-oxocyclohexyl)acetate. This reaction involves the addition of hydrogen across the carbonyl double bond, typically using a metal catalyst such as ruthenium, palladium, or nickel. researchgate.netcam.ac.uk

Molecular dynamics simulations can model the entire catalytic cycle at the atomic level. Researchers can simulate the adsorption of the reactant onto the catalyst surface, its interaction with adsorbed hydrogen atoms, and the desorption of the final product. These simulations provide insights into the preferred orientation of the reactant on the catalyst, the mechanism of hydrogen transfer, and the factors controlling stereoselectivity (i.e., the preferential formation of the cis or trans isomer). researchgate.net By using reactive force fields (ReaxFF) or ab initio molecular dynamics (AIMD), the bond-breaking and bond-forming events can be explicitly simulated. mdpi.com Such studies are invaluable for designing more efficient and selective catalysts for the synthesis of valuable chemicals like this compound. researchgate.netrsc.org

Applications in Advanced Organic Synthesis As a Synthetic Intermediate

Role as a Key Building Block for Complex Organic Molecules

Ethyl 2-(4-hydroxycyclohexyl)acetate serves as a fundamental building block for the assembly of more intricate organic molecules. Its cyclohexane (B81311) scaffold is a common motif in many natural products and biologically active compounds. The presence of two distinct functional groups allows for sequential or orthogonal chemical modifications, which is a key strategy in multi-step synthesis.

The hydroxyl group can be oxidized to a ketone, yielding ethyl 2-(4-oxocyclohexyl)acetate. This ketone can then serve as a handle for a wide range of subsequent reactions, such as Grignard additions, Wittig reactions, or reductive aminations, to introduce new carbon or nitrogen-based substituents. Conversely, the ester group can be selectively reduced to a primary alcohol, yielding 2-(4-hydroxycyclohexyl)ethanol, which opens up further synthetic pathways. This strategic manipulation of functional groups allows for the elaboration of the basic scaffold into significantly more complex structures.

Utilization in the Construction of Heterocyclic Systems

While direct, single-step cyclization of this compound into a heterocycle is not common, its derivatives are valuable precursors for building heterocyclic rings. For instance, conversion of the hydroxyl group to an amino group furnishes ethyl 2-(4-aminocyclohexyl)acetate. This amino ester is a classic precursor for the synthesis of lactams, which are cyclic amides and core structures in many pharmaceuticals, through intramolecular cyclization.

Furthermore, the transformation of the hydroxyl and ester functionalities into other reactive groups can facilitate the construction of various heterocyclic systems. For example, oxidation of the alcohol to a ketone, followed by reaction with a hydrazine (B178648) derivative, can lead to the formation of pyrazole-type structures fused or appended to the cyclohexane ring. The ability to first modify the initial scaffold and then perform cyclization reactions highlights the compound's role as a versatile starting point in heterocyclic synthesis.

Precursor in the Preparation of Pharmacologically Relevant Scaffolds and Chemical Libraries

The cyclohexane ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as an important starting material for molecules designed to interact with biological targets. Its derivatives, particularly the amino-substituted analogues, are key intermediates in the synthesis of dopamine (B1211576) receptor ligands.

For example, the related compound, trans-2-(4-aminocyclohexyl)acetate, is a crucial intermediate in the synthesis of molecules that exhibit significant binding to dopamine D2 receptors, indicating potential applications in treating neurological and psychiatric disorders. The synthesis of these complex ligands often involves multiple steps, starting from the basic cyclohexyl acetate (B1210297) framework. By modifying the functional groups of this compound or its derivatives, chemists can generate libraries of related compounds for screening against various biological targets, facilitating the discovery of new drug candidates.

Biological Activity Research and Mechanistic Investigations in Vitro and Pre Clinical Focus

Antimicrobial Properties in Experimental Models

There is currently no published research specifically evaluating the antimicrobial properties of Ethyl 2-(4-hydroxycyclohexyl)acetate against various pathogens.

Antibacterial Efficacy Studies Against Various Bacterial Strains

No studies were identified that specifically tested the efficacy of this compound against any bacterial strains. Therefore, no data on its spectrum of activity, minimum inhibitory concentrations (MICs), or bactericidal/bacteriostatic effects are available.

Antifungal Efficacy Assessments

Similarly, the scientific literature lacks any assessments of the antifungal efficacy of this compound. There are no reports on its activity against fungal pathogens such as yeasts or molds.

Anti-inflammatory Activity in Pre-clinical Assays

No pre-clinical assays or studies have been published that investigate the potential anti-inflammatory activity of this compound. Consequently, there is no information regarding its effects on inflammatory markers, pathways, or in vivo models of inflammation.

Investigations into Molecular Mechanisms of Action

Given the absence of primary biological activity research, there have been no subsequent investigations into the molecular mechanisms of action for this compound.

Interactions with Cellular Biomolecules, Enzymes, and Receptors

There is no available data on the interaction of this compound with any cellular biomolecules, enzymes, or receptors. Mechanistic studies of this nature are typically preceded by the discovery of a biological effect.

Modulation of Intracellular Biochemical Pathways

As with the other areas of investigation, there is no information available regarding the modulation of any intracellular biochemical pathways by this compound.

Enzymatic Biotransformations and Metabolite Characterization (e.g., by Cytochrome P450 enzymes)

The biotransformation of xenobiotics, including compounds like this compound, is a critical aspect of understanding their biological fate. Phase I metabolism, often initiated by the cytochrome P450 (CYP) superfamily of enzymes, typically introduces or exposes functional groups, preparing the molecule for subsequent Phase II conjugation and excretion. mdpi.commdpi.com While direct experimental studies on the enzymatic biotransformation of this compound are not extensively documented in the public domain, its metabolic pathway can be inferred from the well-established principles of drug metabolism and the known metabolites of structurally related compounds.

The primary metabolic transformation anticipated for this compound is the hydrolysis of its ethyl ester group by various esterases present in the plasma and tissues, such as the liver. This enzymatic action would yield ethanol (B145695) and the corresponding carboxylic acid, 4-hydroxycyclohexylacetic acid. This acid exists as both cis and trans isomers. hmdb.cahmdb.ca

Indeed, both cis-4-Hydroxycyclohexylacetic acid and trans-4-Hydroxycyclohexylacetic acid have been identified as metabolites in biological systems. hmdb.cahmdb.ca For instance, cis-4-Hydroxycyclohexylacetic acid is recognized as a metabolite of tyrosine. hmdb.ca The presence of these carboxylic acid derivatives suggests that the hydrolysis of the ester is a key metabolic step.

Following ester hydrolysis, the resulting 4-hydroxycyclohexylacetic acid could undergo further Phase I metabolism. The hydroxyl group on the cyclohexane (B81311) ring is a potential site for oxidation reactions catalyzed by CYP enzymes. mdpi.com These enzymes, particularly isoforms from the CYP1, CYP2, and CYP3 families, are responsible for the oxidation of a vast array of substrates. mdpi.com Such oxidation could lead to the formation of a ketone (4-oxocyclohexyl)acetic acid or further hydroxylated species, increasing the polarity of the molecule.

Subsequent Phase II metabolism would likely involve the conjugation of the hydroxyl or the newly formed carboxyl group with glucuronic acid or sulfate, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These conjugation reactions further enhance water solubility and facilitate the elimination of the metabolite from the body.

A summary of the probable key metabolites is presented below:

Metabolite Name Parent Compound Metabolic Reaction Enzyme Family (Probable)
trans-4-Hydroxycyclohexylacetic acidThis compoundEster HydrolysisEsterases
cis-4-Hydroxycyclohexylacetic acidThis compoundEster HydrolysisEsterases
4-Oxocyclohexylacetic acid4-Hydroxycyclohexylacetic acidOxidationCytochrome P450

Research into Mitochondrial Dynamics and Fusion Enhancement (using related derivatives)

Currently, there is no publicly available scientific literature or research data that establishes a direct link between this compound or its derivatives and the processes of mitochondrial dynamics or fusion enhancement. Investigations into compounds that modulate mitochondrial functions are an active area of research, but this specific chemical scaffold has not been reported in this context.

Exploration of Potential Bioactive Scaffolds in Drug Discovery Efforts

The molecular framework of this compound, characterized by a cyclohexane ring functionalized with a hydroxyl group and an ethyl acetate (B1210297) side chain, represents a versatile scaffold in the design of bioactive molecules. While the compound itself is not a known therapeutic agent, its structural motifs are incorporated into more complex molecules with significant pharmacological activity.

A prominent example is found in the synthesis of Cariprazine, a dopamine (B1211576) D2 and D3 receptor partial agonist with preferential binding to D3 receptors, which is used in the treatment of schizophrenia and bipolar disorder. A key intermediate in the synthesis of Cariprazine is 2-(4-aminocyclohexyl)-ethyl acetate, a direct derivative of the title compound where the hydroxyl group is replaced by an amino group. google.com The cyclohexane ring and the ethyl acetate-derived side chain of this intermediate are integral parts of the final drug structure, highlighting the utility of this scaffold in accessing complex and medicinally relevant chemical space. google.com

The synthesis of this key intermediate underscores the value of the 4-substituted cyclohexaneacetic acid ethyl ester framework as a building block in medicinal chemistry. The stereochemistry of the cyclohexane ring (cis/trans) is often a critical determinant of biological activity, and synthetic routes are designed to control this aspect.

The application of this scaffold is not limited to central nervous system targets. The general structure is amenable to a variety of chemical modifications, allowing for its exploration in diverse drug discovery programs. The cyclohexane ring provides a non-aromatic, three-dimensional element that can be crucial for fitting into specific protein binding pockets, while the side chain offers a handle for further chemical elaboration.

Derivative Therapeutic Target/Application Role of the Scaffold
2-(4-Aminocyclohexyl)-ethyl acetateDopamine Receptor Ligands (e.g., Cariprazine)Key synthetic intermediate providing the core cycloaliphatic structure. google.com
This compoundGeneral Drug DiscoveryA starting point or building block for creating libraries of compounds for screening.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(4-hydroxycyclohexyl)acetate to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of 2-(4-hydroxycyclohexyl)acetic acid with ethanol under acidic catalysis. For example, p-toluenesulfonic acid (0.5–1.0 mol%) in toluene or dichloromethane at reflux (80–110°C) for 6–12 hours achieves yields of 70–85% . Reaction progress can be monitored via TLC (hexane:ethyl acetate, 3:1) . Post-synthesis, purification via vacuum distillation (80–100°C, 10–15 mmHg) removes unreacted ethanol and byproducts.

Q. How can structural elucidation of this compound be performed to confirm its stereochemistry and functional groups?

  • Methodological Answer : Use a combination of 1H^1H-NMR (400 MHz, CDCl3_3) and 13C^{13}C-NMR to identify key signals:
  • Ethyl ester protons at δ 1.2–1.4 (triplet, CH3_3) and δ 4.1–4.3 (quartet, CH2_2) .
  • Cyclohexyl hydroxyl proton at δ 1.5–2.0 (broad singlet, exchangeable with D2_2O) .
    X-ray crystallography (e.g., SHELX refinement) can resolve stereochemical ambiguity by determining bond angles and torsion angles in the cyclohexyl ring .

Q. What solvent systems are effective for chromatographic purification of this compound?

  • Methodological Answer : Silica gel column chromatography with gradient elution (hexane:ethyl acetate, 5:1 to 1:1) effectively separates the ester from polar byproducts. For HPLC, a C18 column with acetonitrile:water (70:30) at 1 mL/min provides baseline resolution .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexyl ring (e.g., axial vs. equatorial hydroxyl groups) influence the compound’s reactivity or biological activity?

  • Methodological Answer : Perform conformational analysis using density functional theory (DFT) to compare energy barriers for axial/equatorial hydroxyl orientations. Experimental validation involves synthesizing diastereomers (e.g., trans- vs. cis-4-hydroxycyclohexyl derivatives) and comparing their kinetic stability via 1H^1H-NMR kinetics or enzymatic hydrolysis assays . For biological activity, test isomers in receptor-binding assays (e.g., cyclooxygenase inhibition) .

Q. What computational tools can predict the thermodynamic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations in software like GROMACS to model hydrolysis pathways. Input parameters include pKa values (estimated via ChemAxon) and solvent-accessible surface area (SASA) for the ester group. Validate predictions experimentally by incubating the compound in buffers (pH 2–12) at 25–60°C and quantifying degradation via GC-MS .

Q. How can conflicting crystallographic and spectroscopic data on the compound’s conformation be resolved?

  • Methodological Answer : Cross-validate X-ray diffraction data (e.g., SHELXL-refined structures ) with solid-state NMR to confirm bond lengths and angles. For solution-phase discrepancies, use variable-temperature NMR to assess dynamic equilibria (e.g., chair flipping in the cyclohexyl ring) .

Data Analysis and Contradiction Resolution

Q. What statistical methods are recommended for analyzing discrepancies in reported synthetic yields of this compound?

  • Methodological Answer : Apply multivariate regression to identify critical factors (e.g., catalyst loading, solvent polarity). For example, a Box-Behnken design can optimize parameters like temperature (X1_1), reaction time (X2_2), and ethanol:acid molar ratio (X3_3) to minimize variability. Outliers in published data should be re-evaluated via controlled replicate experiments .

Q. How can researchers differentiate between hydrolysis byproducts and synthetic intermediates in reaction mixtures?

  • Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to fragment ions at m/z 215 [M+H]+^+. Hydrolysis products (e.g., 2-(4-hydroxycyclohexyl)acetic acid) will lack the ethyl ester fragment (m/z 88) observed in the parent compound .

Tables for Key Parameters

Parameter Value/Technique Reference
Boiling Point245–250°C (760 mmHg)
LogP (Octanol-Water)1.8 ± 0.2 (Predicted via ChemDraw)
Crystallographic Space GroupP21_1/c (Monoclinic)
TPSA (Topological Polar SA)46.5 Ų

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-hydroxycyclohexyl)acetate
Reactant of Route 2
Ethyl 2-(4-hydroxycyclohexyl)acetate

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